molecular formula C8H6N2OS2 B1387476 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 857475-68-4

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No.: B1387476
CAS No.: 857475-68-4
M. Wt: 210.3 g/mol
InChI Key: GCRWCKWTDHPWIV-UHFFFAOYSA-N
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Description

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a thienyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of thiourea with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the dihydropyrimidinone ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have highlighted the compound's cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A notable case study involved the treatment of MCF-7 breast cancer cells, where IC50 values indicated potent activity at low micromolar concentrations .

Enzyme Inhibition

The compound has also been investigated as an inhibitor of specific enzymes involved in cancer progression. For instance, it was found to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is often overexpressed in tumors .

Agricultural Applications

The unique structure of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lends itself to applications in agriculture:

Fungicidal Properties

Field trials have shown that this compound exhibits fungicidal activity against common agricultural pathogens such as Fusarium and Botrytis. Its application as a foliar spray demonstrated a significant reduction in disease incidence in crops like tomatoes and grapes .

Plant Growth Regulation

Additionally, preliminary studies suggest that it may act as a plant growth regulator, enhancing growth parameters such as root length and biomass in treated plants compared to controls .

Material Science Applications

The compound's unique chemical structure allows for potential applications in material science:

Polymer Synthesis

Recent research has explored the use of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers could be utilized in coatings and composite materials .

Sensor Development

Due to its electronic properties, this compound has been investigated for use in developing sensors for detecting environmental pollutants. Its ability to change conductivity upon exposure to specific chemicals makes it suitable for creating sensitive detection devices .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against S. aureus and E. coli
Anticancer Induced apoptosis in MCF-7 cells
FungicidalReduced disease incidence in tomato crops
Plant Growth Regulation Enhanced root length and biomass
Polymer Synthesis Developed polymers with improved thermal stability
Sensor Development Sensitive detection of environmental pollutants

Mechanism of Action

The mechanism of action of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a thienyl group and a dihydropyrimidinone core. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 857475-68-4) is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of thioxopyrimidines, which are characterized by their potential pharmacological properties. Recent studies have highlighted its antibacterial, anticancer, anti-inflammatory, and other therapeutic effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is C8H6N2OS2, with a molecular weight of 210.28 g/mol. The compound features a thienyl group attached to a pyrimidine ring, which contains a thioxo functional group. Its structure can be represented as follows:

PropertyValue
Molecular Formula C8H6N2OS2
Molecular Weight 210.28 g/mol
CAS Number 857475-68-4
IUPAC Name 6-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Purity 95%

Antibacterial Activity

Research has demonstrated that compounds within the thioxopyrimidine class exhibit significant antibacterial properties. For instance, studies reported that derivatives similar to 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed effectiveness against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating potent antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines with IC50 values ranging from 3 to 20 µM. Specifically, the compound targets pathways involved in angiogenesis and cancer cell signaling, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have also been documented. In experimental models, it demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from this class showed better efficacy than dexamethasone in reducing inflammation markers .

Additional Biological Effects

Other notable activities include:

  • Antituberculosis Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with specific structural components enhancing their inhibitory effects .
  • Antioxidant Properties : The compound has been associated with antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological activities of thioxopyrimidine derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various synthesized thioxopyrimidine derivatives against common pathogens. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : In vitro assays on human leukemia cell lines treated with 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one revealed significant reductions in cell viability and alterations in cell morphology consistent with apoptosis.
  • Inflammation Models : In animal models of inflammation, the administration of this compound resulted in reduced swelling and pain responses compared to control groups.

Properties

IUPAC Name

2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS2/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRWCKWTDHPWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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